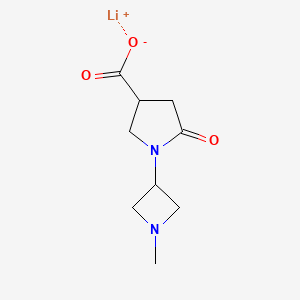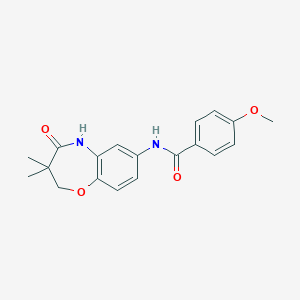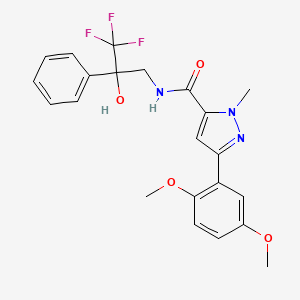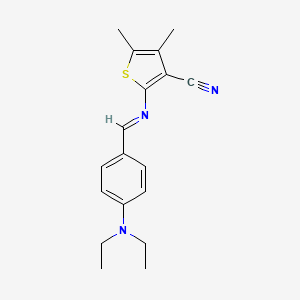
Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that combines a lithium ion with a pyrrolidine carboxylate structure This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Azetidine Group: The azetidine group is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyrrolidine derivative.
Lithium Ion Incorporation: The final step involves the incorporation of the lithium ion, which can be achieved by reacting the intermediate compound with a lithium salt, such as lithium chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and pyrrolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential therapeutic effects. The lithium ion is known for its use in treating bipolar disorder, and the compound’s structure might offer new avenues for drug development, particularly in targeting neurological conditions.
Industry
In industry, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the pyrrolidine and azetidine rings.
作用機序
The mechanism of action of Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The lithium ion could influence neurotransmitter release or uptake, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for similar therapeutic purposes.
Pyrrolidine derivatives: Various compounds with the pyrrolidine ring structure, used in pharmaceuticals and organic synthesis.
Uniqueness
Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of the lithium ion with the azetidine and pyrrolidine rings
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
特性
IUPAC Name |
lithium;1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.Li/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZSMBOXYCJDA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CC(C1)N2CC(CC2=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2613379.png)
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2613383.png)

![methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate](/img/structure/B2613386.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)




![3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2613399.png)

